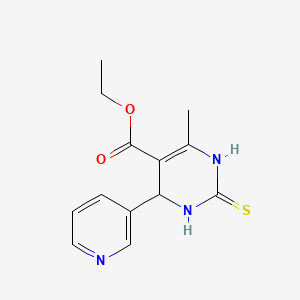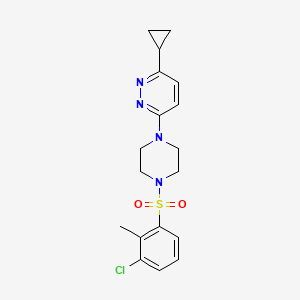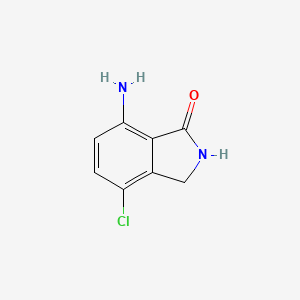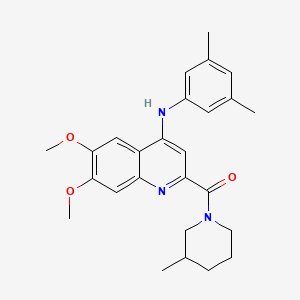
2-(4-(4-phenylbutanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-phenylbutanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Tetrazole derivatives have been extensively studied for their antitumor properties. Research on compounds similar to 2-(4-(4-phenylbutanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has shown promising antitumor activity. For instance, antitumor imidazotetrazines have been synthesized, showing broad-spectrum antitumor activity against L-1210 and P388 leukemia, potentially acting through a prodrug modification mechanism that targets DNA repair pathways or inhibits enzymes critical for cell proliferation (Stevens et al., 1984).
DNA-Intercalating Agents
Compounds with a tetrazole moiety have been investigated for their role as DNA-intercalating agents, where they bind to DNA without acting via topoisomerase II, indicating a mechanism of action that differs from traditional anticancer drugs (Denny et al., 1990). This unique mode of action provides a pathway for the development of novel anticancer therapies that may overcome resistance to current treatments.
Synthesis and Chemical Behavior
The synthesis and chemical behavior of tetrazole-containing derivatives, such as those derived from 4-amino-3-phenylbutanoic acid, provide insights into the reactivity of amino and carboxy terminal groups. These derivatives serve as building blocks for further chemical modifications, leading to compounds with potential biological activity or novel material properties (Putis et al., 2008).
Electrochemical and Electro-optical Properties
The electrochemical and electro-optical properties of compounds containing tetrazole and related functional groups have been explored. For example, novel electropolymerizable monomers have shown potential in the fabrication of polymer films with electrochromic and fluorescent properties, indicating their applicability in developing advanced materials for electronic and photonic devices (Hsiao et al., 2016).
Stability and Degradation
Studies on the stability and degradation under clinical use conditions of related compounds, such as bortezomib, provide valuable information on the handling, storage, and administration of these compounds in therapeutic settings. Understanding the degradation pathways and factors affecting stability is crucial for ensuring the efficacy and safety of potential drug candidates (Bolognese et al., 2009).
特性
IUPAC Name |
2-[4-(4-phenylbutanoylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)13-24-19(31)18-26-28-29(27-18)16-11-9-15(10-12-16)25-17(30)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUFEFISKSYVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)
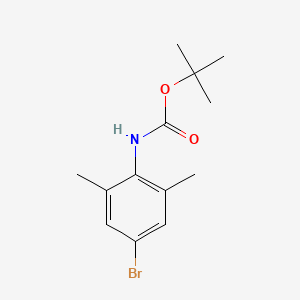
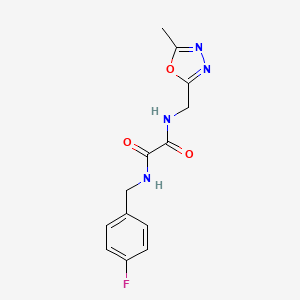
![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2510997.png)
![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)
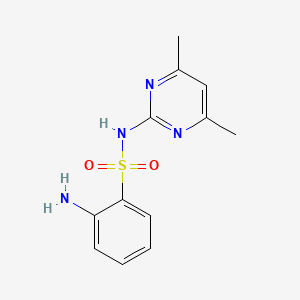
![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)


